4-ニトロフェニルクロロチオホルマート

概要

説明

4-Nitrophenyl chlorothioformate, also known as p-nitrophenyl chloroformate, is a coupling agent used in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .

Molecular Structure Analysis

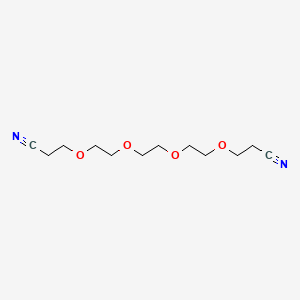

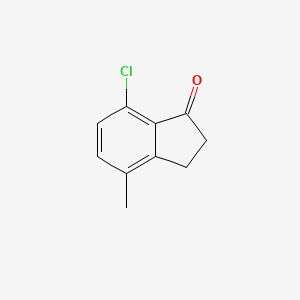

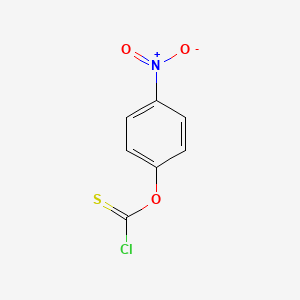

The molecular formula of 4-Nitrophenyl chlorothioformate is C7H4ClNO3S . The linear formula is ClCO2C6H4NO2 . The molecular weight is 201.56 .Chemical Reactions Analysis

The reactions of secondary alicyclic amines with phenyl and 4-nitrophenyl chloroformates are subjected to a kinetic investigation in aqueous solution . The reactions are followed spectrophotometrically at 210−270 nm .Physical And Chemical Properties Analysis

4-Nitrophenyl chlorothioformate is a powder . It has a boiling point of 159-162 °C/19 mmHg and a melting point of 77-79 °C . It should be stored at a temperature of 2-8°C .作用機序

Target of Action

The primary target of 4-Nitrophenyl chlorothioformate are carboxylic acids . It is used as a coupling agent in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .

Mode of Action

4-Nitrophenyl chlorothioformate reacts with carboxylic acids, resulting in the formation of amides and esters . This reaction follows a specific sequence involving the generation of an intermediate compound called 4-nitrophenyl chloride (4-NPC) from 4-nitrophenol and thionyl chloride .

Biochemical Pathways

The compound is involved in the synthesis of ureas, carbamates, and carbonates . It is also used in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides

Pharmacokinetics

It is known that the compound is used in the synthesis of other compounds, suggesting that its bioavailability may depend on the specific context of its use .

Result of Action

The result of the action of 4-Nitrophenyl chlorothioformate is the formation of amides and esters from carboxylic acids . It is also used to obtain altered side chain functionalities in peptides during solid-phase peptide synthesis (SPPS) .

Action Environment

The action of 4-Nitrophenyl chlorothioformate can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and to ensure adequate ventilation when handling the compound . Furthermore, the compound should be stored at a temperature of 2-8°C , indicating that temperature can influence its stability.

実験室実験の利点と制限

The advantages of using 4-Nitrophenyl chlorothioformate as a reagent in scientific research include its high selectivity for the N-terminal amino group of peptides and proteins, its stability under acidic conditions, and its ability to label peptides and proteins in complex mixtures. The limitations of using the compound include its potential toxicity and the need for careful handling and disposal.

将来の方向性

For the use of 4-Nitrophenyl chlorothioformate in scientific research include the development of new labeling methods using the compound, the optimization of labeling conditions for specific peptides and proteins, and the application of the compound in the study of protein-protein interactions and post-translational modifications. Additionally, the compound may have potential applications in drug discovery and development, particularly in the identification and quantification of drug targets and biomarkers.

科学的研究の応用

ウレアの合成

4-ニトロフェニルクロロチオホルマート: は、ウレアの合成におけるカップリング剤として広く用いられています。 ウレアは、さまざまな生物学的プロセスにおいて重要な役割を果たしており、薬理学的特性のために医薬品化学において用いられています .

カルバメートの製造

この化合物は、カルバメートの製造における重要な試薬として役立ちます。カルバメートは、農薬、医薬品、およびポリマー前駆体としての用途で価値があります。 合成プロセスは通常、求核置換反応を含み、これは簡便で、容易に特徴付けられる生成物を与えます .

固相ペプチド合成(SPPS)

ペプチド合成において、4-ニトロフェニルクロロチオホルマートは、改変された側鎖官能基を得るために使用されます。 これは、固相ペプチド合成(SPPS)において特に重要であり、ここでそれは、特定の生物学的活性を持つ複雑なペプチドを作成するための構成ブロックとして機能します .

抗菌剤および抗酸化剤の合成

最近の研究では、4-ニトロフェニルクロロチオホルマートの誘導体が有望な抗菌および抗真菌活性を示すことが示されています。 これらの化合物は合成され、さまざまな微生物株に対して試験されており、新しい抗菌剤および抗酸化剤としての強い可能性を示しています .

デキストランの修飾

この化合物は、ポリ(オキシエチレン)修飾デキストランの合成に使用されます。 これらの修飾されたデキストランは、薬物送達システムにおいて、治療薬の溶解性と安定性を向上させるために使用することができます .

チオール修飾DNAへの可逆的コンジュゲーション

4-ニトロフェニルクロロチオホルマート: は、切断可能なヘテロ二機能性架橋剤を調製するために使用されます。 これらの架橋剤は、アミンをチオール修飾DNAに可逆的にコンジュゲートするための重要なものであり、これは生体共役および診断アッセイの開発に使用される技術です .

Safety and Hazards

4-Nitrophenyl chlorothioformate causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

4-Nitrophenyl chlorothioformate plays a significant role in biochemical reactions, particularly as a coupling agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to link drug molecules with polyrotaxane carrier molecules and as an activated ester reagent that enables the covalent coupling of peptides onto macromers such as oligo (polyethylene glycol) fumarate . These interactions are crucial for the synthesis of complex biochemical structures and the modification of peptide functionalities.

Cellular Effects

The effects of 4-Nitrophenyl chlorothioformate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit antimicrobial and antioxidant activities, which can impact cellular health and function . The compound’s ability to modify peptides and proteins can lead to changes in cellular processes and responses.

Molecular Mechanism

At the molecular level, 4-Nitrophenyl chlorothioformate exerts its effects through binding interactions with biomolecules. It acts as a coupling agent, facilitating the formation of covalent bonds between peptides and other macromolecules. This process involves enzyme inhibition or activation, depending on the specific biochemical context . The compound’s ability to modify peptide side chains can lead to changes in gene expression and protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl chlorothioformate can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions but can degrade when exposed to moisture or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of controlled experimental conditions.

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl chlorothioformate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antimicrobial activity. At higher doses, toxic or adverse effects can occur . It is crucial to determine the appropriate dosage to avoid potential toxicity while maximizing the compound’s beneficial properties.

Metabolic Pathways

4-Nitrophenyl chlorothioformate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing the compound’s use in biochemical applications.

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl chlorothioformate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl chlorothioformate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

特性

IUPAC Name |

O-(4-nitrophenyl) chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-7(13)12-6-3-1-5(2-4-6)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQPEESVLYUICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305819 | |

| Record name | 4-NITROPHENYL CHLOROTHIOFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-69-0 | |

| Record name | O-(4-Nitrophenyl) carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 171716 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC171716 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROPHENYL CHLOROTHIOFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。